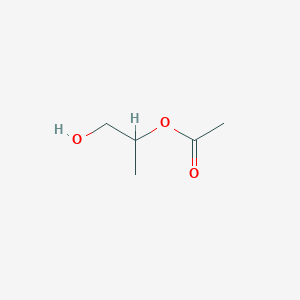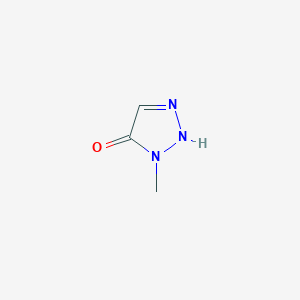![molecular formula C21H19N3O2S B3054905 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide CAS No. 6239-01-6](/img/new.no-structure.jpg)
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is a complex organic compound that features a combination of pyridine, thiophene, and benzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate.
Synthesis of the Thiophene Derivative: The chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione.
Final Coupling Reaction: The pyridinethione is reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: The compound is used to investigate the structure-activity relationships of pyridine and thiophene derivatives.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the thiophene and benzamide moieties.
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but differ in the position of the pyridine ring.
Uniqueness
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is unique due to its combination of pyridine, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6239-01-6 |
|---|---|
Molekularformel |
C21H19N3O2S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
4-methyl-N-[(Z)-3-oxo-3-(pyridin-4-ylmethylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H19N3O2S/c1-15-4-6-17(7-5-15)20(25)24-19(13-18-3-2-12-27-18)21(26)23-14-16-8-10-22-11-9-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-13- |
InChI-Schlüssel |
GZWFLIOYHXKMHQ-UYRXBGFRSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=NC=C3 |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


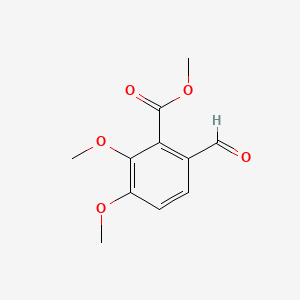
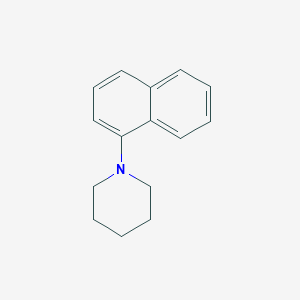
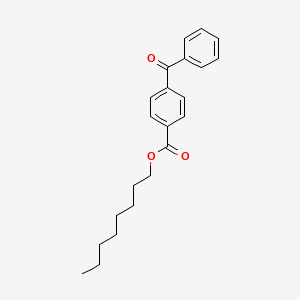
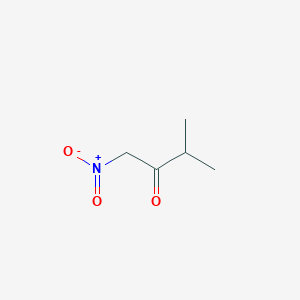
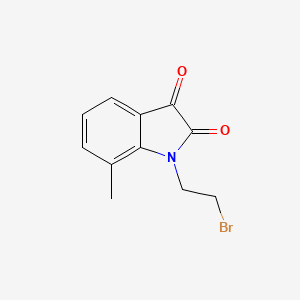
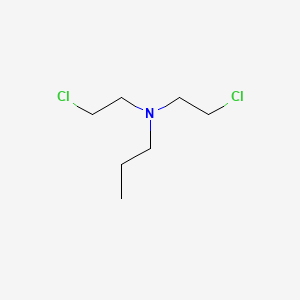
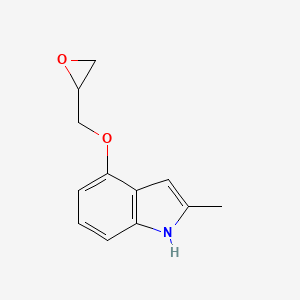
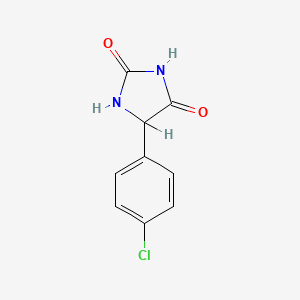


![[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B3054842.png)
